molecular formula C22H40O4 B13963872 Bis(3-methyl-1-(2-methylpropyl)butyl) maleate CAS No. 53926-30-0

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate

Cat. No.: B13963872
CAS No.: 53926-30-0
M. Wt: 368.5 g/mol
InChI Key: UKKYKDNJYATJBV-KTKRTIGZSA-N
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Description

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate is a high-purity chemical reagent designed for specialized research and development applications. This diester compound of maleic acid is typically investigated as a synthetic intermediate or a monomer in polymer chemistry for creating novel polymeric materials with specific properties. Its structure suggests potential use in the development of plasticizers, organic synthesis, and functional materials. As a specialty chemical, it offers researchers a building block for exploring new chemical entities and material science applications. This product is intended for laboratory research purposes only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

53926-30-0

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

bis(2,6-dimethylheptan-4-yl) (Z)-but-2-enedioate

InChI

InChI=1S/C22H40O4/c1-15(2)11-19(12-16(3)4)25-21(23)9-10-22(24)26-20(13-17(5)6)14-18(7)8/h9-10,15-20H,11-14H2,1-8H3/b10-9-

InChI Key

UKKYKDNJYATJBV-KTKRTIGZSA-N

Isomeric SMILES

CC(C)CC(CC(C)C)OC(=O)/C=C\C(=O)OC(CC(C)C)CC(C)C

Canonical SMILES

CC(C)CC(CC(C)C)OC(=O)C=CC(=O)OC(CC(C)C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-methyl-1-(2-methylpropyl)butanol

The branched alcohol can be synthesized by:

Esterification with Maleic Acid

The esterification is performed by:

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Alkylation 3-methylbutanal + isobutyl halide, base (e.g., NaH) 0–25 12 80–90 Anhydrous conditions preferred
Reduction LiAlH4 in ether solvents 0–25 4–6 85–95 Slow addition to control exotherm
Esterification Maleic acid + branched alcohol + H2SO4 catalyst 80–110 6–12 75–85 Azeotropic water removal recommended

Analytical Characterization and Research Outcomes

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    Proton and carbon NMR confirm the ester formation and the integrity of the branched alkyl chains. Characteristic chemical shifts for the maleate vinyl protons (~6.3 ppm) and alkyl chain methyl groups (~0.9 ppm) are observed.

  • Infrared (IR) Spectroscopy :
    Strong ester carbonyl absorption bands near 1735 cm⁻¹ and the disappearance of maleic acid carboxylic acid O–H stretch (~2500–3300 cm⁻¹) confirm esterification.

  • Mass Spectrometry (MS) :
    Molecular ion peaks consistent with the bis-ester molecular weight validate the compound's identity.

  • Chromatographic Purity :
    High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods demonstrate purity >95%, essential for further applications.

  • Stereochemical Purity :
    Chiral HPLC or optical rotation measurements confirm the stereochemical integrity of the branched alkyl substituents.

Comparative Analysis with Related Compounds

Feature This compound Simple Maleate Esters (e.g., Dimethyl Maleate)
Alkyl Chain Complexity Highly branched, chiral Simple methyl or ethyl groups
Steric Hindrance High Low
Esterification Challenges Requires careful control to avoid isomerization Straightforward
Yield Moderate to high (75–85%) Typically higher (>90%)
Purification More demanding due to similar side products Easier

Literature and Patent Sources

The preparation methods for structurally related compounds, such as substituted alkyl phenols and amine derivatives, have been extensively documented in patent literature (e.g., WO2008012047A1, US8877974B2, US20100099916A1), which describe processes involving controlled reaction conditions, substrate-controlled stereochemistry, and environmentally acceptable solvents and catalysts. These patents emphasize efficient synthesis with high stereoselectivity and minimal side products, principles applicable to the preparation of this compound as well.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-methyl-1-(2-methylpropyl)butyl) maleate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release maleic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s structural properties allow it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) maleate
  • Bis(2-methylpropyl) maleate
  • Bis(3-methylbutyl) maleate

Uniqueness

Bis(3-methyl-1-(2-methylpropyl)butyl) maleate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .

Q & A

Q. What are the recommended methodologies for synthesizing Bis(3-methyl-1-(2-methylpropyl)butyl) maleate in academic laboratories?

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine melting point analysis (target range: 99–106°C, based on branched alkyl maleates ) with ¹H/¹³C NMR to confirm ester linkage and branching. Quantitative NMR using certified reference materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b ) ensures accuracy. High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended for purity assessment, calibrated against commercial maleate standards.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use non-permeable nitrile gloves and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood. Although acute toxicity data for this compound is unavailable, structurally similar maleates (e.g., diisopropyl maleate) require neutral-pH spill kits and disposal via licensed hazardous waste services . Store in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables (catalyst loading, solvent ratio, temperature). Membrane separation technologies (e.g., nanofiltration) can recover unreacted alcohol, improving atom economy . Kinetic studies using inline FTIR or Raman spectroscopy help identify rate-limiting steps. For example, slow alcohol diffusion in branched systems may necessitate prolonged reaction times or phase-transfer catalysts.

Q. How should discrepancies in thermal stability data be resolved for this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to differentiate decomposition pathways. Compare results with computational models (e.g., DFT calculations for bond dissociation energies). If conflicting data persists, validate via collaborative inter-laboratory studies using standardized protocols, as seen in CRM development for fluorinated benzoic acids .

Q. What advanced techniques address challenges in isolating this compound from reaction byproducts?

  • Methodological Answer : Use simulated moving bed (SMB) chromatography for continuous purification, leveraging polarity differences between the target ester and maleic acid byproducts. For trace impurities (<1%), preparative HPLC with chiral columns (if stereoisomers form) or centrifugal partition chromatography (CPC) may be required. Process simulation software (e.g., Aspen Plus) can model solvent recovery and optimize throughput .

Methodological Frameworks

  • Theoretical Basis : Link synthesis and stability studies to esterification kinetics or free-radical degradation mechanisms , ensuring alignment with broader chemical engineering principles (e.g., Arrhenius equation for temperature-dependent reactions) .
  • Data Validation : Cross-reference experimental results with analogous compounds (e.g., diisopropyl maleate ) and computational predictions to mitigate data gaps.

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